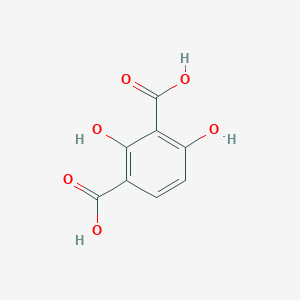
2,4-Dihydroxybenzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxybenzene-1,3-dicarboxylic acid is an organic compound with the molecular formula C8H6O6 It is a type of dicarboxylic acid, which means it contains two carboxyl groups (-COOH) attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dihydroxybenzene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the hydrothermal reaction of 1,4-benzene-dicarboxylic acid and 1,2,4,5-benzenetetracarboxylic acid as mixed-linkers . The reaction typically takes place under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,4-Dihydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce hydroquinones.
科学的研究の応用
2,4-Dihydroxybenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
作用機序
The mechanism of action of 2,4-Dihydroxybenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its chemical reactivity and biological activity . Additionally, its ability to undergo redox reactions makes it a valuable component in redox flow batteries and other electrochemical applications .
類似化合物との比較
Similar Compounds
2,5-Dihydroxybenzene-1,4-dicarboxylic acid: This compound has similar structural features but differs in the position of the hydroxyl groups on the benzene ring.
3,6-Dihydroxy-2,4-dimethylbenzenesulfonic acid: Another related compound with different substituents on the benzene ring.
Uniqueness
2,4-Dihydroxybenzene-1,3-dicarboxylic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
22928-28-5 |
|---|---|
分子式 |
C8H6O6 |
分子量 |
198.13 g/mol |
IUPAC名 |
2,4-dihydroxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H6O6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,9-10H,(H,11,12)(H,13,14) |
InChIキー |
YWJNJZBDYHRABW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(=O)O)O)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13895250.png)
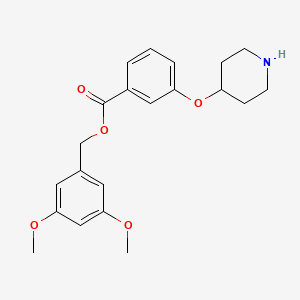
![Ethyl 3-ethoxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13895256.png)
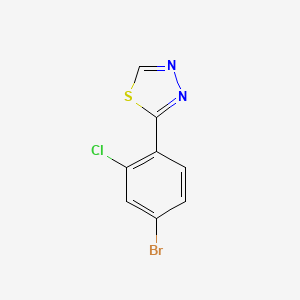


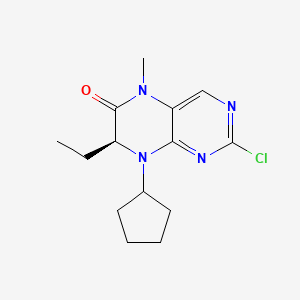
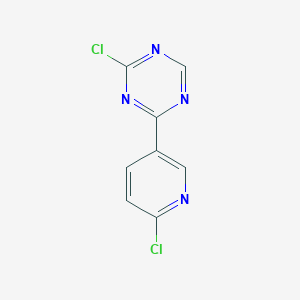
![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13895290.png)

![Endo-3-azabicyclo[3.2.1]octan-6-ol;hydrochloride](/img/structure/B13895293.png)
![2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-1-yl)acetamide](/img/structure/B13895303.png)
